4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone, leading to its formation with high specificity. This process is characterized by its efficiency and the high purity of the resulting compound (Coombs et al., 2006).
Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane has been elucidated through X-ray crystallography, revealing its precise geometric configuration. The structure exhibits no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, highlighting its stability and reactivity potential (Coombs et al., 2006).
Chemical Reactions and Properties
This compound is instrumental in the formation of co-crystals and polymorphs with other organic molecules, demonstrating its versatility in solid-state chemistry. The ability to form stable complexes with molecules like toluene and hexafluorobenzene indicates its potential in creating diverse molecular assemblies with tailored properties (Batsanov et al., 2012).
Scientific Research Applications
Synthesis of Biologically Active Derivatives : It serves as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, which include silicon-based drugs and odorants, such as the retinoid agonist Disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Preparation of Homoallylic Alcohols and Amines : It is used as an allylating reagent in the preparation of these compounds (Ramachandran & Gagare, 2010).
Electrochemical Properties : This compound is notable for its lower oxidation potential compared to organoborane, making it significant in the study of sulfur-containing organoboron compounds (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis and Structural Analysis : Its use in synthesizing and studying the structure of 4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)-1H-pyrazole, a substitute material for similar compounds, is notable (Liao, Liu, Wang, & Zhou, 2022).
Synthesis of Homoallylic Alcohols from Allenes : The synthesis of 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is an important application in the field of organic chemistry (Chang, Rayabarapu, Yang, & Cheng, 2005).
Production as a Propargylation Reagent : The efficient production of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane for use as a key propargylation reagent in large quantities demonstrates its industrial applicability (Fandrick et al., 2012).
Development of Boron Capped Polyenes : This compound is an intermediate in synthesizing conjugated polyenes, potential new materials for LCD technology, and has therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSSEDDAXXEPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378841 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
CAS RN |
195062-57-8 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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